molecular formula C21H22N4OS B2865519 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1286726-34-8

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2865519
CAS No.: 1286726-34-8
M. Wt: 378.49
InChI Key: MMHWZZWPBZZOBL-UHFFFAOYSA-N
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized via the reaction of a thioamide with a halogenating agent, such as bromine or chlorine, under controlled conditions to form the isothiazole core.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the isothiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperazine Derivative: The piperazine ring is typically synthesized separately and then coupled with the isothiazole derivative through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperazine derivative with the isothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or sulfonyl derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-(p-tolyl)isothiazol-5-yl)methanone: Lacks the piperazine ring, which may reduce its binding affinity and specificity.

    (4-Phenylpiperazin-1-yl)methanone: Lacks the isothiazole ring, which may affect its ability to participate in specific interactions with biological targets.

Uniqueness

The combination of the isothiazole and piperazine rings in (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone provides a unique structural framework that enhances its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)19-18(22)20(27-23-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-14,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHWZZWPBZZOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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